physical and chemical properties of 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
physical and chemical properties of 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Executive Summary
In the landscape of modern drug discovery and agrochemical development, fused bicyclic heteroaromatics serve as foundational building blocks. Among these, 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 13223-38-6) stands out as a highly versatile, electron-deficient scaffold. Functioning as a purine bioisostere, this compound is frequently utilized in the synthesis of ATP-competitive kinase inhibitors, antimicrobial agents, and CNS-active therapeutics [3].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. We will dissect the electronic causality behind its reactivity, establish a self-validating synthetic protocol, and map out its derivatization potential for downstream pharmaceutical applications.
Quantitative Physicochemical Profile
To facilitate rapid integration into computational models and experimental design, the core physical and chemical properties of the compound are summarized below. The data reflects the inherent stability and solubility constraints typical of halogenated, nitrogen-rich fused systems [1].
| Property | Value / Description |
| Chemical Name | 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
| CAS Registry Number | 13223-38-6 |
| Molecular Formula | C7H7BrN4 |
| Molecular Weight | 227.06 g/mol |
| Physical State | Solid (Typically a crystalline powder) |
| Solubility Profile | Soluble in polar aprotic solvents (DMF, DMSO, DCM, MeCN). Poorly soluble in aqueous media. |
| Storage Conditions | Inert atmosphere (Argon/N2), 2–8°C, desiccated, and protected from light to prevent halogen degradation. |
| Electrophilicity | High. The core is highly deactivated toward Electrophilic Aromatic Substitution (SEAr) but primed for Nucleophilic Aromatic Substitution (SNAr). |
Structural and Electronic Analysis
The[1,2,4]triazolo[1,5-a]pyrimidine core is a 10-π electron aromatic system. However, the presence of four nitrogen atoms—including the bridgehead nitrogen (N-4)—drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the system.
Regioselective Reactivity
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The C-2 Bromine (Cross-Coupling Hub): The bromine atom at the 2-position of the triazole ring is highly activated. The electron-withdrawing nature of the adjacent nitrogens makes this carbon highly susceptible to oxidative addition by Palladium(0). This enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
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The C-5 and C-7 Methyl Groups (CH-Acidity): The methyl groups on the pyrimidine ring are not chemically inert. The C-7 methyl, in particular, is conjugated with the pyrimidine nitrogen (N-8) and the bridgehead nitrogen (N-4). Under strongly basic conditions, deprotonation yields a resonance-stabilized carbanion, allowing for Knoevenagel-type condensations with aromatic aldehydes to form styryl derivatives.
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The C-6 Position: Flanked by the two methyl groups, the C-6 position is sterically hindered and electronically deactivated, rendering it largely inert under standard reaction conditions.
Fig 1: Regioselective reactivity map of 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine.
Experimental Protocol: Core Synthesis
The construction of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is classically achieved via a regioselective cyclocondensation reaction. This methodology mirrors the synthesis of structurally analogous pyrazolo[1,5-a]pyrimidines, which are also heavily utilized in kinase inhibitor development [4]. The reaction utilizes 3-amino-5-bromo-1H-1,2,4-triazole and acetylacetone (pentane-2,4-dione) [2].
Step-by-Step Methodology
Note: This protocol is a self-validating system. The precipitation step inherently purifies the product due to the differential solubility of the starting materials versus the fused bicyclic product.
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Reagent Charging: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-bromo-1H-1,2,4-triazole (1.0 equivalent, typically 10 mmol).
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Electrophile Addition: Add acetylacetone (1.2 equivalents, 12 mmol). The slight excess ensures complete consumption of the aminotriazole, which is harder to remove during purification.
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Solvent/Catalyst Introduction: Add 20 mL of glacial acetic acid. Causality: Acetic acid acts as both the solvent and the Brønsted acid catalyst. It protonates the carbonyl oxygens of acetylacetone, increasing their electrophilicity and facilitating the initial nucleophilic attack by the exocyclic amine of the triazole.
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Reflux & Cyclization: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 4 to 6 hours. The reaction proceeds via an initial condensation to form an intermediate enamine, followed by an intramolecular cyclization where the endocyclic triazole nitrogen (N-4) attacks the second carbonyl, releasing a second molecule of water.
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Quenching & Precipitation: Monitor via TLC (Ethyl Acetate/Hexane 1:1). Upon complete consumption of the starting material, cool the flask to room temperature. Pour the reaction mixture slowly into 100 mL of vigorously stirred crushed ice/water. The target compound, being highly hydrophobic compared to the starting materials, will precipitate as a crystalline solid.
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Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 x 20 mL) to remove residual acetic acid.
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Purification: Recrystallize the crude product from hot ethanol to yield analytically pure 2-bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine.
Fig 2: Step-by-step acid-catalyzed condensation workflow for synthesizing the triazolo-pyrimidine core.
Pharmacological Relevance & Downstream Applications
The strategic placement of the bromine atom at the C-2 position makes this compound an ideal late-stage intermediate. In drug development, the [1,2,4]triazolo[1,5-a]pyrimidine core is highly valued for its ability to mimic the adenine ring of ATP.
By subjecting 2-bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine to Buchwald-Hartwig amination with various functionalized anilines, researchers can rapidly generate libraries of ATP-competitive kinase inhibitors. These derivatives are actively investigated for their efficacy against various malignancies, as well as for their potent antibacterial properties targeting DNA gyrase [2]. Furthermore, the scaffold is known to undergo Dimroth rearrangements under specific conditions, providing access to isomeric [1,2,4]triazolo[4,3-a]pyrimidines, which expands the chemical space available for structure-activity relationship (SAR) studies[3].
References
- Title: 2-bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine - NextSDS Source: NextSDS URL
- Source: RSC Advances (RSC Publishing)
- Title: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review Source: Journal of Chemical Reviews URL
- Source: PMC (National Institutes of Health)
